

Suritozole: A Technical Guide to its Chemical Structure and Properties

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Suritozole, also known by its developmental code MDL 26,479, is a cognition-enhancing agent that has been investigated for its potential therapeutic effects in depression and Alzheimer's disease. It is a derivative of 1,2,4-triazole-3-thione and is characterized as a partial inverse agonist of the benzodiazepine binding site on the γ-aminobutyric acid type A (GABA-A) receptor. This document provides a comprehensive overview of the chemical structure, properties, and available experimental data for **Suritozole**.

Chemical Structure and Properties

Suritozole is a small molecule with the IUPAC name 5-(3-fluorophenyl)-2,4-dimethyl-2,4-dihydro-3H-1,2,4-triazole-3-thione. Its chemical and physical properties are summarized in the tables below.

Table 1: Chemical Identification of Suritozole



Identifier	Value
IUPAC Name	5-(3-fluorophenyl)-2,4-dimethyl-2,4-dihydro-3H- 1,2,4-triazole-3-thione
Synonyms	MDL 26,479
CAS Number	110623-33-1
Chemical Formula	C10H10FN3S
SMILES	CN1C(=S)N(C)N=C1C2=CC=CC(F)=C2
InChI Key	IWDUZEHNLHFBRZ-UHFFFAOYSA-N

Table 2: Physicochemical Properties of Suritozole

Property	Value
Molecular Weight	223.27 g/mol
Appearance	Solid powder
Solubility	Soluble in DMSO

Table 3: Elemental Analysis of Suritozole

Element	Percentage
Carbon (C)	53.80%
Hydrogen (H)	4.51%
Fluorine (F)	8.51%
Nitrogen (N)	18.82%
Sulfur (S)	14.36%

Synthesis

A general synthetic route for 2,4-dihydro-3H-1,2,4-triazole-3-thiones, the chemical class to which **Suritozole** belongs, has been described. The specific synthesis of **Suritozole** involves



the reaction of 3-fluorobenzohydrazide with an isothiocyanate derivative followed by cyclization.

Experimental Protocol: General Synthesis of 5-Aryl-2,4-dihydro-1,2,4-triazole-3-thiones

This protocol outlines a general method that can be adapted for the synthesis of **Suritozole**.

Materials:

- Substituted benzohydrazide (e.g., 3-fluorobenzohydrazide)
- Alkyl or aryl isothiocyanate
- Ethanol
- · Potassium hydroxide
- Hydrochloric acid

Procedure:

- A solution of the substituted benzohydrazide in ethanol is prepared.
- An equimolar amount of the isothiocyanate is added to the solution.
- The mixture is refluxed for several hours.
- After cooling, a solution of potassium hydroxide in ethanol is added, and the mixture is refluxed again.
- The solvent is removed under reduced pressure.
- The residue is dissolved in water and acidified with hydrochloric acid to precipitate the product.
- The crude product is collected by filtration, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to yield the purified 5-aryl-2,4-dihydro-1,2,4-triazole-3-thione.



Note: For the synthesis of **Suritozole**, 3-fluorobenzohydrazide and a methylating agent for the nitrogen and sulfur atoms would be required in a multi-step synthesis.

Pharmacological Properties

Suritozole acts as a partial inverse agonist at the benzodiazepine site of the GABA-A receptor. This mechanism is distinct from typical benzodiazepines, which are positive allosteric modulators. As an inverse agonist, **Suritozole** is believed to reduce the constitutive activity of the GABA-A receptor, leading to an enhancement of cholinergic function.

Table 4: Pharmacokinetic Parameters of Suritozole in Healthy Male Volunteers (Single Dose)

Dose	Tmax (h)	Apparent Oral Clearance (L/h)
2 - 465 mg	0.5 - 3.8	52.9 - 13.8

Table 5: Pharmacokinetic Parameters of Suritozole in Healthy Male Volunteers (Multiple Doses)

Dose (twice daily for 28 days)	Terminal Half-life (h)	
30 - 120 mg	Independent of dose	

Tmax: Time to maximum plasma concentration

Mechanism of Action and Signaling

Suritozole's primary mechanism of action is the modulation of the GABA-A receptor. As a partial inverse agonist, it binds to the benzodiazepine site and is thought to decrease the GABA-stimulated chloride ion influx. This reduction in GABAergic inhibition is hypothesized to lead to a secondary enhancement of cholinergic neurotransmission, which may contribute to its cognitive-enhancing effects. The precise downstream signaling cascade following **Suritozole**'s interaction with the GABA-A receptor is not fully elucidated but is an area of active research.





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Figure 1. Proposed mechanism of action for **Suritozole**.

Preclinical and Clinical Studies

Suritozole has been evaluated in preclinical models and early-stage clinical trials for its potential in treating cognitive deficits and depression.

Preclinical Data

In a rat model of traumatic brain injury, chronic administration of **Suritozole** was investigated for its effects on spatial memory deficits.

Table 6: Effect of Suritozole on Spatial Memory in a Rat

Model of Traumatic Brain Injury

Treatment Group	Dosage	Outcome
Delayed Chronic Dosing	5 mg/kg or 10 mg/kg (60 min before testing)	No significant difference in latency to reach goal platform compared to saline-treated injured rats (p > 0.05).
Early Chronic Dosing	Not specified (daily from 24h post-injury)	Significantly shorter latencies to reach goal platform compared to saline-treated injured rats (p < 0.05).

Clinical Data

Suritozole was investigated for the treatment of depression and Alzheimer's disease; however, clinical development appears to have been discontinued. Detailed results from these clinical trials are not widely available in the public domain.



Experimental Protocols GABA-A Receptor Binding Assay (General Protocol)

This protocol describes a general method for a competitive radioligand binding assay to determine the affinity of a test compound like **Suritozole** for the GABA-A receptor.

Materials:

- Rat brain cortex membranes (source of GABA-A receptors)
- [3H]-Flunitrazepam (radioligand)
- Test compound (e.g., **Suritozole**)
- Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
- Unlabeled benzodiazepine (e.g., Diazepam) for non-specific binding determination
- Glass fiber filters
- Scintillation cocktail
- Scintillation counter

Procedure:

- Membrane Preparation: Homogenize rat brain cortices in ice-cold assay buffer. Centrifuge
 the homogenate at low speed to remove nuclei and debris. Centrifuge the resulting
 supernatant at high speed to pellet the membranes. Wash the membrane pellet multiple
 times by resuspension and centrifugation in fresh buffer.
- Binding Assay: In triplicate, incubate the brain membranes with a fixed concentration of [3H]-Flunitrazepam and varying concentrations of the test compound (**Suritozole**).
- Total Binding: Incubate membranes with [3H]-Flunitrazepam only.
- Non-specific Binding: Incubate membranes with [3H]-Flunitrazepam and a high concentration of unlabeled diazepam.

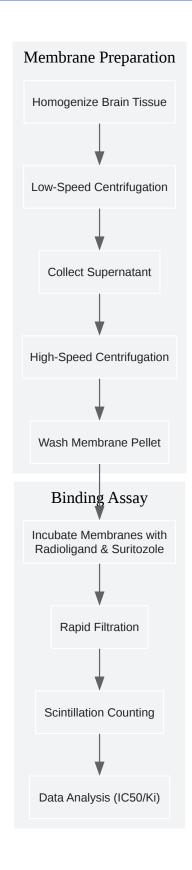
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- Incubate all samples at 0-4°C for a sufficient time to reach equilibrium.
- Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound and free radioligand. Wash the filters with ice-cold assay buffer.
- Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
- Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC₅₀ value. The Ki value can then be calculated using the Cheng-Prusoff equation.





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Figure 2. Workflow for a GABA-A receptor binding assay.



Conclusion

Suritozole is a noteworthy compound due to its unique mechanism of action as a partial inverse agonist at the benzodiazepine site of the GABA-A receptor. While early research showed promise for its use as a cognitive enhancer, its clinical development was not pursued. The information presented in this guide provides a technical foundation for researchers interested in **Suritozole** and related compounds, highlighting its chemical characteristics, pharmacological profile, and the methodologies used to study it. Further research would be necessary to fully elucidate its therapeutic potential and downstream signaling effects.

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